molecular formula C23H39NO3 B1206885 17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol CAS No. 6956-93-0

17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol

Cat. No. B1206885
CAS RN: 6956-93-0
M. Wt: 377.6 g/mol
InChI Key: IEQZBQLFRAVFHT-FQJIPJFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Role in Steroid Hormone Regulation

The 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) are crucial enzymes in the regulation of steroid hormones such as estrogens and androgens. These enzymes are involved in the catalysis of 17-ketosteroids to 17beta-hydroxysteroids and vice versa, using NAD(P)H or NAD(P)+ as a cofactor. This enzymatic activity is significant in various tissues, not only in primary steroidogenic organs like the testis, ovary, and placenta but also in peripheral intracrine tissues. The selective substrate affinity and the specific tissue distribution of different 17beta-HSD isoforms imply a complex regulation mechanism within the steroid hormone biosynthesis pathways. Compounds that can modulate the activity of these enzymes, potentially including derivatives like 17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol, may have significant implications for therapeutic applications aimed at controlling hormone-sensitive pathologies (Poirier, 2003).

Therapeutic Potential

Inhibitors of 17beta-HSDs, by modulating the final steps of sex steroid biosynthesis, can influence the concentrations of estrogens and androgens in the body. This modulation is of particular interest for therapeutic purposes, such as in the treatment of hormone-sensitive cancers (e.g., breast, ovarian, prostate) and conditions like benign prostatic hyperplasia, acne, and hirsutism. The development of selective inhibitors targeting specific 17beta-HSD isoforms could enable more precise therapeutic interventions with reduced side effects (Poirier, 2009).

properties

CAS RN

6956-93-0

Product Name

17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-17-[bis(2-hydroxyethyl)amino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H39NO3/c1-22-9-7-17(27)15-16(22)3-4-18-19-5-6-21(24(11-13-25)12-14-26)23(19,2)10-8-20(18)22/h3,17-21,25-27H,4-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

IEQZBQLFRAVFHT-FQJIPJFPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(CCO)CCO)CC=C4[C@@]3(CC[C@@H](C4)O)C

SMILES

CC12CCC3C(C1CCC2N(CCO)CCO)CC=C4C3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2N(CCO)CCO)CC=C4C3(CCC(C4)O)C

Other CAS RN

6956-93-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol
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Reactant of Route 6
17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol

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